

Stability and storage of Fluorescein-diacetate-5-isothiocyanate stock solutions.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Fluorescein-diacetate-5-isothiocyanate
Cat. No.:	B038052

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Technical Support Center: Fluorescein-diacetate-5-isothiocyanate (FITC)

This technical support guide provides detailed information on the stability and storage of **Fluorescein-diacetate-5-isothiocyanate (FITC)** stock solutions, alongside troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is **Fluorescein-diacetate-5-isothiocyanate (FITC)** and what are its primary applications?

Fluorescein-diacetate-5-isothiocyanate (FITC) is a derivative of fluorescein, an organic compound that is widely used as a fluorescent tracer.^{[1][2]} The key feature of FITC is the isothiocyanate group ($-N=C=S$), which allows it to readily form covalent bonds with primary amine groups on proteins and other biomolecules.^{[2][3][4]} This process, known as conjugation, permanently attaches the fluorescent fluorescein tag to the target molecule.

Its primary applications include:

- Immunofluorescence: Labeling antibodies to visualize the distribution of specific antigens in cells and tissues.

- Flow Cytometry: Identifying and quantifying cell populations based on fluorescently labeled cell surface or intracellular markers.[\[1\]](#)[\[5\]](#)
- Fluorescence Microscopy: Tracking labeled proteins or molecules within living or fixed cells.[\[4\]](#)

FITC has a maximum excitation wavelength of approximately 491-495 nm and a maximum emission wavelength of 516-525 nm, which corresponds to a bright green fluorescence.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Q2: How should I prepare a FITC stock solution?

For optimal results, FITC stock solutions should be prepared fresh for each experiment.[\[3\]](#)[\[4\]](#)[\[6\]](#) FITC is supplied as a lyophilized powder and must be dissolved in a high-quality, anhydrous organic solvent.

- Recommended Solvent: Anhydrous dimethyl sulfoxide (DMSO) is the most commonly recommended solvent.[\[3\]](#)[\[4\]](#)[\[6\]](#)[\[9\]](#) Acetone and dimethylformamide (DMF) are also viable options.[\[3\]](#)[\[5\]](#)[\[7\]](#)
- Recommended Concentration: A concentration of 1 mg/mL is standard for most applications.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Procedure: To prepare the solution, add the anhydrous solvent directly to the vial containing the lyophilized FITC powder and mix well by vortexing or pipetting until fully dissolved.[\[9\]](#)

Q3: What are the correct storage conditions for FITC powder and stock solutions?

Proper storage is critical to prevent degradation and maintain the reactivity and fluorescence of FITC.

- Lyophilized Powder: The solid form of FITC should be stored at 2°C to 8°C, protected from light, and kept in a desiccated environment to prevent moisture absorption.[\[3\]](#)[\[4\]](#)[\[6\]](#) Under these conditions, it can be stable for up to 12 months.[\[3\]](#)[\[4\]](#) Another source suggests stability for 3 years when stored at -20°C in the dark.[\[9\]](#)

- Stock Solutions (in DMSO): FITC is unstable in aqueous solutions and should never be stored in water or buffers.[3][4][6] For stock solutions in anhydrous DMSO, it is crucial to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[9]

Q4: What factors affect the stability and fluorescence of FITC?

Several environmental factors can compromise the performance of FITC:

- pH: The fluorescence intensity of FITC is highly pH-dependent. The signal significantly decreases in acidic environments (pH below 7).[3][4] For labeling reactions, a basic pH of 8.5-9.0 is typically required for the isothiocyanate group to react efficiently with amines.[6][9]
- Temperature: FITC is unstable at elevated temperatures, which can lead to the hydrolysis of the fluorescein molecule.[3][4]
- Photobleaching: Like most fluorophores, FITC is susceptible to photobleaching, which is the irreversible loss of fluorescence upon prolonged exposure to excitation light.[1][2][10] Care should be taken to protect all FITC-containing solutions and stained samples from light.
- Moisture: FITC is sensitive to humidity.[8] When preparing stock solutions, it is essential to use anhydrous solvents, as moisture can reduce solubility and degrade the compound.[9]

Data Summary Tables

Table 1: Recommended Storage Conditions for FITC

Form	Solvent	Temperature	Duration	Key Considerations
Lyophilized Powder	N/A	2°C to 8°C	Up to 12 months[3][4]	Store desiccated and protected from light.[3][4][6]
Lyophilized Powder	N/A	-20°C	Up to 3 years[9]	Store in the dark.[9]
Stock Solution	Anhydrous DMSO	-20°C	Up to 1 month[3][4][9]	Aliquot to avoid freeze-thaw cycles; protect from light.[9]
Stock Solution	Anhydrous DMSO	-80°C	6 to 12 months[3][4][9]	Aliquot to avoid freeze-thaw cycles; protect from light.[9]
Aqueous Solution	Buffers/Water	Not Recommended	< 24 hours[7]	FITC is unstable and decomposes in aqueous media.[3][4][6]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL FITC Stock Solution in DMSO

Materials:

- **Fluorescein-diacetate-5-isothiocyanate (FITC)**, lyophilized powder
- High-quality, anhydrous dimethyl sulfoxide (DMSO)
- Microcentrifuge tubes

- Vortex mixer

Procedure:

- Allow the vial of lyophilized FITC powder to equilibrate to room temperature before opening to prevent condensation.
- Carefully add the required volume of anhydrous DMSO to the vial to achieve a final concentration of 1 mg/mL.
- Vortex the vial thoroughly until all the powder is completely dissolved.
- For storage, aliquot the stock solution into smaller, single-use light-protected microcentrifuge tubes.
- Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (6-12 months).[3][4][9]

Protocol 2: General Protocol for Protein Labeling with FITC

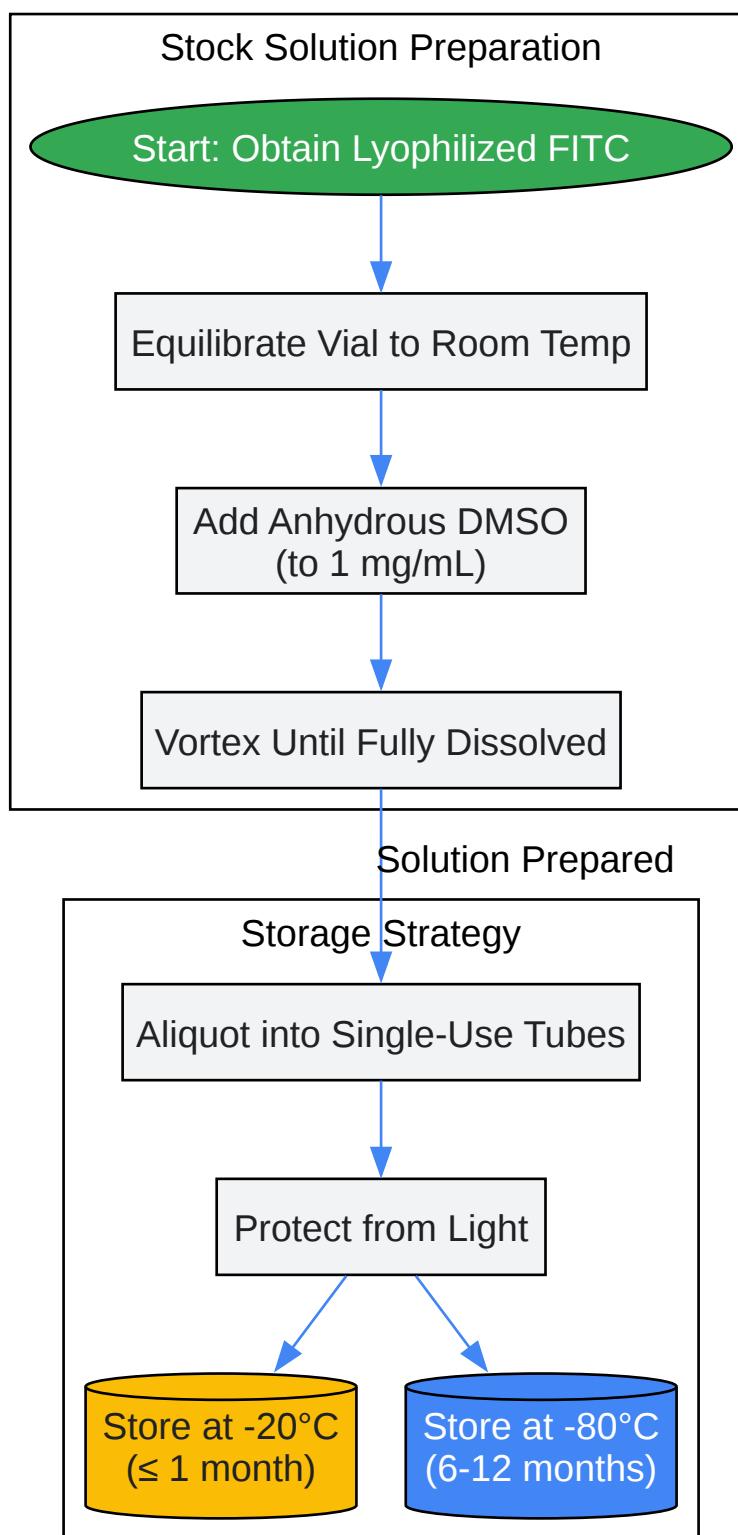
Materials:

- Protein to be labeled (e.g., antibody) at 2-10 mg/mL
- Labeling Buffer: 0.1 M sodium carbonate buffer, pH 9.0 (prepare fresh).[6] Note: The buffer must be free of primary amines like Tris or glycine.[5][6][9]
- Freshly prepared 1 mg/mL FITC stock solution in anhydrous DMSO.
- Quenching solution: 1.5 M hydroxylamine, pH 8.5 or Ammonium Chloride (NH4Cl) to a final concentration of 50 mM.[6]
- Purification column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.2-7.4).[6][9]

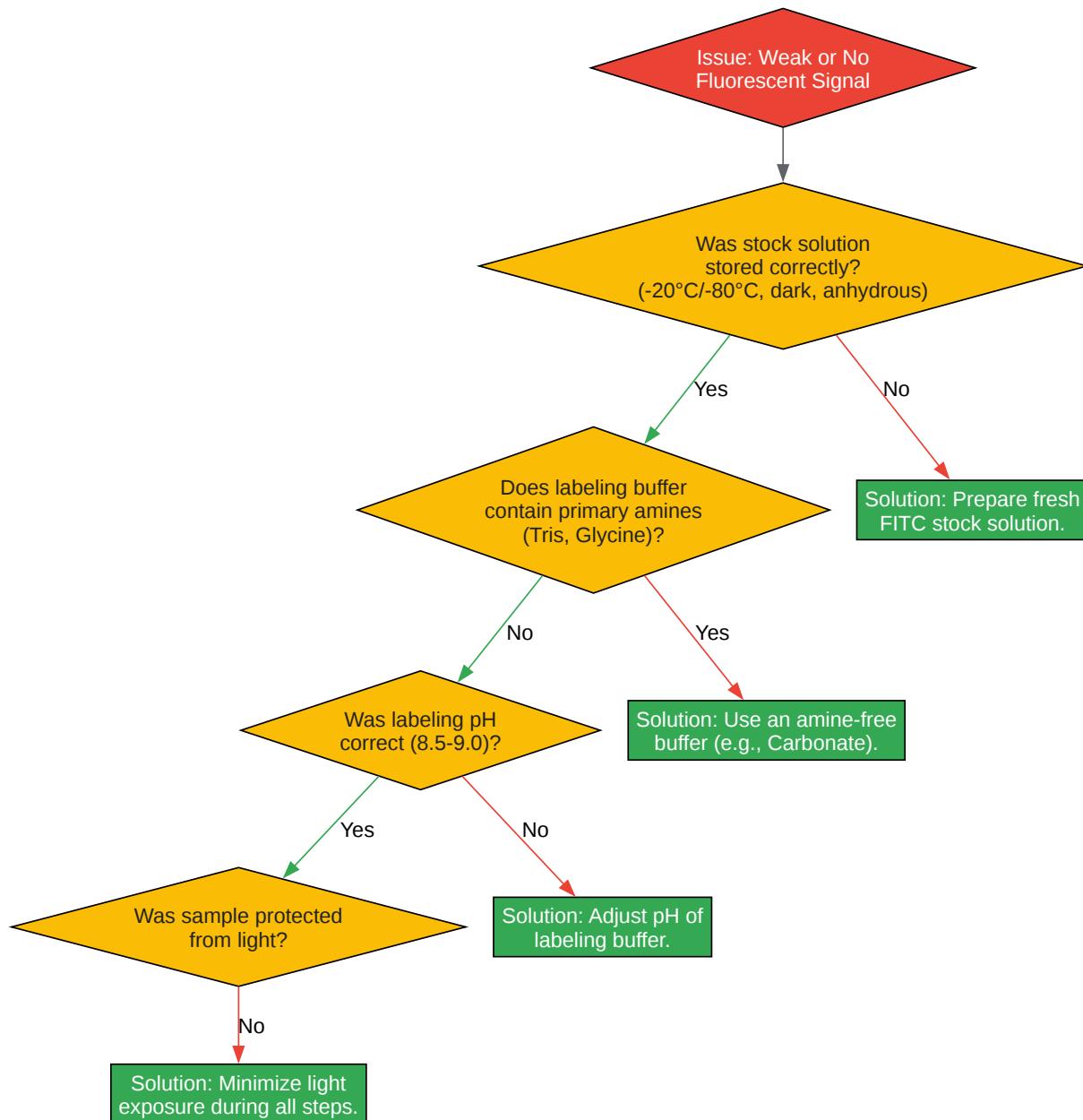
Procedure:

- Prepare the protein solution in the labeling buffer. If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against a suitable amine-free buffer like PBS overnight.[6]
- While gently stirring the protein solution, slowly add 50-100 μ L of the FITC stock solution for every 1 mL of protein solution.[6] The optimal molar ratio of FITC to protein is often around 10-20:1 and should be determined empirically.
- Incubate the reaction mixture for 2-8 hours at 4°C or for 1 hour at room temperature, protected from light.[6][9] Continuous gentle stirring is recommended.
- Stop the reaction by adding the quenching solution and incubating for an additional 1-2 hours at 4°C.[6]
- Separate the FITC-conjugated protein from unreacted, free FITC using a gel filtration column (e.g., Sephadex G-25).[6][9]
- Collect the fractions containing the labeled protein (typically the first colored band to elute).
- Store the purified conjugate at 4°C, protected from light. A preservative such as sodium azide may be added.[6]

Visualizations and Workflows

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Caption: Workflow for preparing and storing FITC stock solutions.

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Caption: Troubleshooting guide for weak or no FITC staining.

Troubleshooting Guide

Q: Why is my fluorescent signal weak or absent?

A: This is a common issue that can be traced back to several factors:

- Degraded FITC Stock: If the stock solution was not prepared with anhydrous solvent, was stored improperly (e.g., at 4°C, in a non-light-proof container), or subjected to multiple freeze-thaw cycles, the FITC may have degraded.[\[9\]](#) The best solution is to prepare a fresh stock solution.[\[3\]](#)[\[4\]](#)[\[6\]](#)
- Incorrect Labeling Buffer: The labeling reaction is inhibited by the presence of primary amines (e.g., Tris buffer, glycine) or ammonium ions, as they compete with the target protein for reaction with FITC.[\[5\]](#)[\[6\]](#)[\[8\]](#)[\[9\]](#) Ensure you are using an amine-free buffer, such as sodium carbonate or phosphate-buffered saline (PBS) adjusted to the correct pH.
- Suboptimal pH: The conjugation reaction requires a basic environment, typically a pH between 8.5 and 9.0, to ensure the protein's amine groups are deprotonated and available to react.[\[6\]](#)[\[9\]](#)
- Photobleaching: Excessive exposure of the sample to the microscope's excitation light or ambient light can permanently destroy the fluorophore.[\[2\]](#) Always minimize light exposure.
- Low Target Expression: The target protein may be expressed at very low levels in your sample.[\[11\]](#)[\[12\]](#)[\[13\]](#) It is also known that FITC is a relatively dim fluorochrome compared to modern dyes, making it challenging for detecting low-density targets.[\[11\]](#)[\[13\]](#)

Q: I'm observing high, non-specific background fluorescence. What could be the cause?

A: High background can obscure your specific signal and is often caused by:

- Inefficient Removal of Free FITC: After the conjugation reaction, it is crucial to remove all unbound FITC. Inadequate purification will result in free dye binding non-specifically to cells or surfaces.[\[6\]](#) Ensure your gel filtration or dialysis steps are thorough.
- Excessive Antibody/FITC Concentration: Using too much labeled antibody can lead to non-specific binding.[\[13\]](#) It is important to titrate your antibody to find the optimal concentration

that maximizes the signal-to-noise ratio.

- **Presence of Dead Cells:** Dead cells often exhibit higher autofluorescence and can non-specifically bind antibodies.[12] If possible, include a viability dye in your assay to exclude dead cells from the analysis.
- **Inadequate Blocking:** If staining cells or tissues, failure to properly block non-specific binding sites can lead to high background. Use a suitable blocking agent like Bovine Serum Albumin (BSA) or normal serum from the host species of the secondary antibody.[11]

Q: My FITC stock solution has a precipitate. Can I still use it?

A: It is not recommended to use a stock solution with a precipitate. This can indicate several problems:

- **Moisture Contamination:** If non-anhydrous DMSO was used or if moisture entered the vial, it can cause FITC to precipitate, as its solubility is much lower in aqueous solutions.[9]
- **Concentration Issues:** The solution may be oversaturated. While unlikely at the recommended 1 mg/mL, it is a possibility if higher concentrations were attempted.
- **Degradation:** The precipitate could be a product of FITC degradation.

In all cases, the safest course of action is to discard the solution and prepare a fresh one using high-quality, anhydrous solvent.

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- To cite this document: BenchChem. [Stability and storage of Fluorescein-diacetate-5-isothiocyanate stock solutions.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b038052#stability-and-storage-of-fluorescein-diacetate-5-isothiocyanate-stock-solutions>]

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